molecular formula C24H23FN4O2 B2561076 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1206999-73-6

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No. B2561076
CAS RN: 1206999-73-6
M. Wt: 418.472
InChI Key: VSZSKPYZIVWZIO-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide, commonly known as EFPI-1, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in the regulation of cell growth, proliferation, and survival.

Scientific Research Applications

Synthesis and Antimicrobial Study

The compound's framework has been explored for its potential in antimicrobial applications. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating the capability of fluoroquinolone derivatives to serve as bases for developing compounds with antifungal and antibacterial activities (Patel & Patel, 2010).

Antimycobacterial Activities

Further research into fluoroquinolone derivatives has identified compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents. Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their antimycobacterial activities, highlighting the therapeutic potential of fluoroquinolone derivatives in treating tuberculosis (Senthilkumar et al., 2009).

Inhibition of HIV-1 Replication

The structural framework of fluoroquinolone derivatives has been utilized to develop inhibitors of HIV-1 replication. Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 transcription, underscoring the compound's utility in HIV-1 research and potential therapeutic applications (Baba et al., 1998).

Luminescent Properties and Electron Transfer

The piperazine-substituted naphthalimides, related to the core structure, have been studied for their luminescent properties and potential in photo-induced electron transfer applications. Gan et al. (2003) synthesized model compounds to explore their fluorescence and photochemistry, indicating the compound's relevance in material science and photophysical research (Gan et al., 2003).

properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-31-22-6-4-3-5-21(22)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-20-8-7-18(25)13-19(20)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZSKPYZIVWZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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